molecular formula C8H6BrN3O3 B1386593 (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1086376-77-3

(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1386593
CAS No.: 1086376-77-3
M. Wt: 272.06 g/mol
InChI Key: XFCDHVDQDPRMJY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Specific reaction conditions and reagents may vary depending on the desired yield and purity of the final product. Industrial production methods often involve optimizing these synthetic routes to achieve high efficiency and scalability.

Chemical Reactions Analysis

(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The presence of the hydroxymethyl group allows for oxidation reactions, potentially forming aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium azide). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and oxidative stress. The bromine atom may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to (6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol include other imidazo[1,2-a]pyridine derivatives with different substituents. These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. For example:

    (6-Chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine.

    (6-Bromo-3-aminoimidazo[1,2-a]pyridin-2-yl)methanol: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(6-bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O3/c9-5-1-2-7-10-6(4-13)8(12(14)15)11(7)3-5/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCDHVDQDPRMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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